molecular formula C7H7NO3 B6234112 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid CAS No. 1211536-42-3

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6234112
CAS No.: 1211536-42-3
M. Wt: 153.1
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Description

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that belongs to the class of cyclopropane carboxylic acids.

Preparation Methods

The synthesis of 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction or the use of diazo compounds.

    Oxazole Formation: The oxazole ring is then introduced through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Final Assembly: The final step involves the coupling of the cyclopropane and oxazole rings under specific reaction conditions to yield the desired compound

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

    Cyclization: The oxazole ring can participate in cyclization reactions, forming more complex heterocyclic structures

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism by which 1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring provides rigidity and spatial orientation, enhancing binding affinity and specificity .

Comparison with Similar Compounds

1-(1,3-oxazol-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopropane carboxylic acids: These compounds share the cyclopropane ring but lack the oxazole ring, resulting in different reactivity and applications.

    Oxazole derivatives: Compounds containing the oxazole ring but with different substituents or ring systems, leading to variations in chemical properties and biological activity

The uniqueness of this compound lies in its combined cyclopropane and oxazole rings, offering a distinct set of chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

1211536-42-3

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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